(5,6-dimethoxy-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone
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Overview
Description
(5,6-dimethoxy-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is a complex organic compound that features an indole core, a piperazine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-dimethoxy-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 5 and 6 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the piperazine moiety.
Incorporation of the Pyridine Moiety: The pyridine moiety can be attached via a coupling reaction, such as the Suzuki or Heck reaction, using appropriate palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5,6-dimethoxy-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of double bonds.
Substitution: Electrophilic substitution reactions can occur on the indole core, particularly at the 3-position, using reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitro groups, and other electrophiles.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated analogs of the original compound.
Substitution: Halogenated or nitrated derivatives of the indole core.
Scientific Research Applications
(5,6-dimethoxy-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone has several scientific research applications:
Medicinal Chemistry: The compound can serve as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its potential interactions with neurotransmitter receptors.
Biological Studies: It can be used in studies investigating the role of indole derivatives in biological systems, including their effects on cell signaling pathways and gene expression.
Pharmacology: The compound can be tested for its pharmacokinetic and pharmacodynamic properties, helping to identify potential therapeutic uses.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5,6-dimethoxy-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The indole core can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors. The piperazine and pyridine moieties can further enhance binding affinity and specificity, leading to more potent and selective effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as tryptamine and serotonin, which also contain the indole core, share some structural similarities.
Piperazine Derivatives: Compounds like quetiapine and aripiprazole, which feature the piperazine ring, are used in the treatment of psychiatric disorders.
Pyridine Derivatives: Compounds such as nicotine and pyridoxine (vitamin B6) contain the pyridine moiety and have various biological activities.
Uniqueness
(5,6-dimethoxy-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is unique due to the combination of the indole, piperazine, and pyridine structures within a single molecule. This unique combination allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C22H26N4O3 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(5,6-dimethoxy-1H-indol-2-yl)-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H26N4O3/c1-28-20-14-17-13-19(24-18(17)15-21(20)29-2)22(27)26-11-9-25(10-12-26)8-5-16-3-6-23-7-4-16/h3-4,6-7,13-15,24H,5,8-12H2,1-2H3 |
InChI Key |
AMPYPHWYZZKIEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)N3CCN(CC3)CCC4=CC=NC=C4)OC |
Origin of Product |
United States |
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